Home > Products > Screening Compounds P21166 > Vinorelbine tartrate
Vinorelbine tartrate -

Vinorelbine tartrate

Catalog Number: EVT-7939101
CAS Number:
Molecular Formula: C53H66N4O20
Molecular Weight: 1079.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)
Liposomal Vinorelbine Tartrate is a formulation of the tartrate salt form of vinorelbine, a semisynthetic vinca alkaloid, encapsulated within liposomes, with potential antineoplastic activity. Upon intravenous administration, vinorelbine binds to tubulin within tumor cells and prevents the formation of the mitotic spindle, resulting in cell cycle arrest, induction of apoptosis and an inhibition of tumor cell growth. Compared to the administration of vinorelbine alone, the liposomal formulation improves drug penetration into tumors and decreases drug clearance, thereby increasing vinorelbine's efficacy while lowering the toxicity profile.
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
Source

Vinorelbine tartrate is derived from the periwinkle plant, specifically from the species Catharanthus roseus. The synthesis of vinorelbine involves several chemical transformations starting from its natural precursors, catharanthine and vindoline.

Classification
  • Chemical Class: Vinca alkaloids
  • Pharmacological Class: Antineoplastic agent
  • Mechanism: Microtubule inhibitor
Synthesis Analysis

The synthesis of vinorelbine tartrate can be achieved through multiple methods, with the most notable involving the reaction of catharanthine and vindoline.

Methods

  1. Initial Reaction: Catharanthine and vindoline react under acidic conditions (using hydrochloric acid) in the presence of ferric chloride to form an intermediate compound.
  2. Reduction: The intermediate undergoes reduction using sodium borohydride to yield dehydrated vinblastine.
  3. Rearrangement and Purification: This compound is then treated with trifluoroacetic anhydride, followed by purification processes including chromatography to isolate vinorelbine tartrate .

Technical Details

  • The entire synthesis process is characterized by high yield and purity, with reported yields reaching up to 90% in some methods.
  • The reaction conditions typically require controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates.
Molecular Structure Analysis

Vinorelbine tartrate has a complex structure that contributes to its biological activity.

Structure

  • Molecular Formula: C₃₃H₃₈N₄O₆
  • Molecular Weight: 554.68 g/mol

The structure features a tetracyclic ring system typical of vinca alkaloids, which is essential for its interaction with tubulin.

Data

  • Nuclear Magnetic Resonance (NMR): Characterization through 1H^{1}H NMR and 13C^{13}C NMR provides insight into the molecular environment of protons and carbons within the structure, confirming the identity and purity of vinorelbine tartrate .
Chemical Reactions Analysis

Vinorelbine tartrate participates in various chemical reactions that are significant for its synthesis and functionalization.

Reactions

  1. Oxidation: The initial step involves oxidation reactions where catharanthine undergoes transformation facilitated by iron chloride.
  2. Reduction: Sodium borohydride acts as a reducing agent to convert intermediates into vinorelbine.
  3. Salt Formation: The final product is formed by reacting vinorelbine with tartaric acid, resulting in vinorelbine tartrate.

Technical Details

  • Each step requires careful monitoring of reaction conditions (temperature, pH) to ensure high yields and prevent side reactions.
Mechanism of Action

The mechanism by which vinorelbine tartrate exerts its anti-cancer effects involves disruption of microtubule dynamics.

Process

  1. Binding to Tubulin: Vinorelbine binds to tubulin dimers, preventing their polymerization into microtubules.
  2. Inhibition of Mitosis: This disruption leads to cell cycle arrest at metaphase, ultimately triggering apoptosis in rapidly dividing cancer cells.

Data

Studies have shown that vinorelbine's efficacy is closely linked to its ability to induce cell death in tumor cells through this mechanism .

Physical and Chemical Properties Analysis

Vinorelbine tartrate exhibits distinct physical and chemical properties that influence its formulation and therapeutic use.

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and ethanol; poorly soluble in organic solvents.
  • Melting Point: Approximately 220 °C.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers.
  • pH Sensitivity: Stability varies with pH; optimal stability observed at neutral pH levels.
Applications

Vinorelbine tartrate has significant applications in clinical settings.

Scientific Uses

  1. Cancer Treatment: Primarily used for treating non-small cell lung cancer and breast cancer.
  2. Research Applications: Studied for its potential in combination therapies and novel drug delivery systems, such as nanoparticles for targeted therapy .
Mechanistic Pharmacology of Vinorelbine Tartrate in Neoplastic Microenvironments

Tubulin Binding Dynamics and Mitotic Arrest Mechanisms

Vinorelbine tartrate exerts its primary antineoplastic activity through high-affinity binding to the β-subunit of tubulin dimers at distinct vinca alkaloid binding sites. This interaction disrupts microtubule assembly dynamics by suppressing polymerization rates and promoting microtubule depolymerization, thereby preventing the formation of functional mitotic spindles [1] [5]. Unlike taxanes that stabilize microtubules, vinorelbine induces metaphase arrest by preventing chromosomal segregation through dysfunctional spindle apparatus formation. The drug's unique structural modification (catharanthine ring alteration) confers differential binding kinetics compared to other vinca alkaloids, reducing its dissociation constant and prolonging target engagement [5].

Table 1: Temporal Dynamics of Vinorelbine-Induced Microtubule Disruption

Time Post-ExposureCellular EffectExperimental Evidence
1 hourMicrotentacle (McTN) inhibition in circulating tumor cells>50% reduction in McTN-positive CTCs [3]
6–12 hoursG2/M phase accumulationFlow cytometry showing >80% cells in mitotic arrest [1]
24 hoursIrreversible mitotic catastropheMultipolar spindle formation and caspase activation [5]
48–72 hoursApoptotic executionPhosphatidylserine externalization and DNA fragmentation [1]

Notably, vinorelbine exhibits concentration-dependent effects on microtubule disruption. At clinically relevant concentrations (50–100 nM), it selectively targets dynamic mitotic microtubules over stable cytoskeletal microtubules, explaining its potent antimitotic activity without complete cytoskeletal collapse [1].

Apoptotic Pathway Activation via Bcl-2 Modulation

Beyond mitotic arrest, vinorelbine triggers intrinsic apoptosis through p53-dependent and independent mechanisms. Critical to this process is its downregulation of the anti-apoptotic protein Bcl-2 and disruption of Bcl-2/BAX heterodimerization [1]. In non-small cell lung cancer (NSCLC) models, vinorelbine (100 nM) decreased the BCL2/BAX ratio by 3.5-fold, promoting mitochondrial outer membrane permeabilization and cytochrome c release [1]. This initiates caspase-9 and caspase-3 activation cascades, culminating in apoptotic execution.

The drug concurrently upregulates pro-apoptotic mediators including p21WAF1/CIP1 and inactivates survival pathways such as Ras/Raf and PKC/PKA signaling nodes. Transcriptomic analyses reveal vinorelbine-induced suppression of BCL2 transcription within 12 hours, preceding protein-level reductions by 24 hours, indicating multi-layered apoptotic regulation [1].

Differential Effects on Neuronal vs. Tumor Microtubules

Vinorelbine demonstrates preferential activity toward tumor cell microtubules over neuronal microtubules, a distinction attributed to three molecular mechanisms:

  • Selective Binding Affinity: Tumor microtubules contain higher proportions of βIII-tubulin isotype, which exhibits 8-fold higher vinorelbine binding affinity compared to neuronal βII-tubulin [5]
  • Microtubule-Associated Proteins (MAPs): Neuronal microtubules are stabilized by MAP-tau and MAP2, which sterically hinder vinorelbine access to tubulin binding sites [1]
  • Post-Translational Modifications: Detyrosinated neuronal microtubules resist depolymerization, whereas dynamic tyrosinated microtubules in tumor cells remain vulnerable [3] [5]

This differential targeting underlies vinorelbine’s reduced neurotoxicity profile compared to vincristine. At equimolar concentrations (100 nM), vinorelbine induces 70% tumor microtubule depolymerization versus only 15% in neuronal cells, demonstrating its therapeutic window advantage [1].

Resistance Mechanisms in Vinca Alkaloid-Refractory Cancers

Resistance to vinorelbine emerges through multiple molecular adaptations:

Table 2: Molecular Mechanisms of Vinorelbine Resistance

Resistance MechanismKey BiomarkersFunctional ConsequenceClinical Evidence
Tubulin Isotype Switching↑βIII-tubulin, ↓βIV-tubulinReduced drug binding affinityNSCLC tumors showing 6-fold βIII-tubulin increase post-treatment [4]
Efflux Transporter OverexpressionP-glycoprotein (MDR1), ABCB1Enhanced drug efflux40% reduction in intracellular drug accumulation [4]
Altered Apoptotic Threshold↑BCL2/BAX ratio, ↓caspase-3Evasion of mitotic catastrophe3.8-fold BCL2 upregulation in resistant clones [1]
Signaling Pathway CrosstalkEGFR/MET amplificationBypass of mitotic arrestCo-occurrence in 75% refractory NSCLC [4] [6]

Aggressive cancers exhibit transcriptional reprogramming via overexpression of oncogenic proteins (e.g., ERK1/2, EGFR, c-MET) that activate parallel survival pathways. In vitro studies demonstrate synergistic efficacy when combining vinorelbine with EGFR inhibitors like gefitinib, overcoming resistance in melanoma and NSCLC models [6]. Additionally, epithelial-to-mesenchymal transition (EMT) states confer resistance through vimentin intermediate filament upregulation, which stabilizes microtentacles independently of microtubules [3].

Genomic instability accelerates these adaptations, with highly aggressive tumors accumulating mutations in upstream regulators (e.g., KRAS, TP53) that diminish vinorelbine sensitivity. Single-cell analyses reveal resistant clones harbor massive overexpression of conformationally active oncoproteins that corrupt signaling networks and sustain proliferation despite microtubule disruption [4].

Properties

Product Name

Vinorelbine tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C53H66N4O20

Molecular Weight

1079.1 g/mol

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;;/m0../s1

InChI Key

CILBMBUYJCWATM-UDRBCWGGSA-N

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.